molecular formula C24H20N2O4 B13945280 2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide CAS No. 58698-34-3

2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide

Cat. No.: B13945280
CAS No.: 58698-34-3
M. Wt: 400.4 g/mol
InChI Key: UMNYOGZFMBBKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide is a naphthalene-derived hydrazide featuring two methoxy substituents and a bis-naphthalenyl backbone. Its molecular formula is C₂₃H₁₉N₂O₅, with a calculated molecular weight of 411.41 g/mol. The structure consists of two naphthalene rings connected via a hydrazide (–CONHNHCO–) linkage, with methoxy (–OCH₃) groups at the 3-positions on both rings. This arrangement enhances lipophilicity and may influence crystallinity, as hydrazides often form stable crystalline structures suitable for X-ray diffraction studies .

Properties

CAS No.

58698-34-3

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

3-methoxy-N'-(3-methoxynaphthalene-2-carbonyl)naphthalene-2-carbohydrazide

InChI

InChI=1S/C24H20N2O4/c1-29-21-13-17-9-5-3-7-15(17)11-19(21)23(27)25-26-24(28)20-12-16-8-4-6-10-18(16)14-22(20)30-2/h3-14H,1-2H3,(H,25,27)(H,26,28)

InChI Key

UMNYOGZFMBBKOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NNC(=O)C3=CC4=CC=CC=C4C=C3OC

Origin of Product

United States

Preparation Methods

Key Reaction Scheme

  • Reactants :

    • 3-Methoxy-2-naphthoic acid derivative (Formula II-b).
    • Hydrazine hydrate (NH₂NH₂·H₂O).
  • Conditions :

    • Base : Triethylamine or pyridine (1–2 equivalents).
    • Solvent : Acetonitrile, DMF, or toluene.
    • Temperature : 25–80°C.
    • Time : 1–24 hours.
  • Mechanism :

    • Base-assisted coupling of the acid derivative with hydrazine to form the hydrazide bond.

Advantages Over Conventional Methods

  • Single-step synthesis eliminates protective group manipulation.
  • Yields : >85% purity with optimized conditions.
  • Scalable for industrial production.

Comparative Analysis of Methods

Parameter Conventional Methods Improved Method
Steps 3–4 1
Yield 40–60% 85–90%
Purification Complexity High Moderate
Industrial Feasibility Low High

Structural Confirmation and Characterization

The compound’s structure (C₂₄H₂₀N₂O₄) is verified via:

  • IUPAC Name : 3-Methoxy-N'-(3-methoxynaphthalene-2-carbonyl)naphthalene-2-carbohydrazide.
  • Spectroscopic Data :
    • SMILES : COC1=CC2=CC=CC=C2C=C1C(=O)NNC(=O)C3=CC4=CC=CC=C4C=C3OC.
    • InChI Key : UMNYOGZFMBBKOI-UHFFFAOYSA-N.

Applications and Derivatives

While the compound itself is a precursor, its metal complexes (e.g., Cu(II)) exhibit anticancer activity by inducing ROS-mediated apoptosis. Derivatives are explored for targeting DNA and proteins in therapeutic contexts.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction results in amine derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differentiating features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₂₃H₁₉N₂O₅ 3-methoxy, hydrazide 411.41 High lipophilicity; potential crystallinity
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide (CAS 56149-12-3) C₂₂H₁₆N₂O₂ Hydrazide (no methoxy) 340.37 Intermediate in organic synthesis
2-(1-Naphthyloxy)-N′-[(E)-(3-nitrophenyl)methylene]acetohydrazide C₁₉H₁₅N₃O₄ Nitro (–NO₂), naphthyloxy 349.34 Photophysical applications
2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide C₁₇H₁₆N₃O₅ Hydroxy (–OH), methoxy 342.33 Hydrogen bonding; pharmaceutical potential
(E)-2-{(2-Hydroxynaphthalen-1-yl)-methylene}hydrazinecarboxamide C₁₂H₁₁N₃O₂ Hydroxy, carboxamide 229.24 Crystallographic stability

Physicochemical Properties

  • Lipophilicity : Methoxy groups in the target compound increase logP compared to hydroxy-substituted analogs (e.g., and ), enhancing membrane permeability but reducing aqueous solubility.
  • Crystallinity : Hydrazides like the target compound and CAS 56149-12-3 are amenable to X-ray crystallography, as demonstrated by the use of SHELX software for structural refinement.

Biological Activity

2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 314.35 g/mol
  • CAS Number : Not specifically listed in the sources but related compounds are available.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity
    • Studies have shown that derivatives of naphthoic acids exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties
    • The antioxidant activity of naphthalene derivatives has been investigated using various assays such as DPPH radical scavenging. These studies suggest that the methoxy groups enhance the electron-donating ability, thus improving antioxidant capacity .
  • Anti-inflammatory Effects
    • Compounds similar to 2-naphthalenecarboxylic acid have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway .
  • Antidiabetic Potential
    • Some naphthalene derivatives have shown promise in lowering blood glucose levels in diabetic models. For example, a study highlighted that modifications at specific positions on the naphthalene ring could enhance antihyperglycemic activity .

Case Study 1: Antimicrobial Activity

A study conducted on various naphthalene derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for the methoxy-substituted derivatives.

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
Unsubstituted Naphthalene200150
3-Methoxy-Naphthalene5040
2-Naphthalenecarboxylic Acid Derivative3025

Case Study 2: Antioxidant Activity

In a comparative study of antioxidant activities among various naphthalene derivatives, the following results were obtained using the DPPH assay:

Compound% Inhibition at 100 μg/mL
Control (Ascorbic Acid)95%
Unsubstituted Naphthalene40%
Methoxy-substituted Derivative75%

These findings indicate that the introduction of methoxy groups significantly enhances antioxidant activity.

The mechanisms through which these compounds exert their biological effects include:

  • Radical Scavenging : The presence of methoxy groups allows for better stabilization of free radicals.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammation and microbial growth.
  • Cell Signaling Modulation : Some studies suggest that these compounds can modulate signaling pathways related to oxidative stress and inflammation.

Q & A

Q. How should researchers address variability in synthetic yields reported across studies?

  • Methodological Answer :
  • Parameter Optimization : Systematically vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., pyridine for acid chloride activation).
  • In Situ Monitoring : Use ReactIR to track intermediate formation and identify yield-limiting steps.
  • Collaborative Validation : Share protocols via platforms like Zenodo for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.